molecular formula C18H24FN3O2 B2441850 N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopentanecarboxamide CAS No. 1421449-83-3

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopentanecarboxamide

Cat. No.: B2441850
CAS No.: 1421449-83-3
M. Wt: 333.407
InChI Key: LEHNJJBEQKDMMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopentanecarboxamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This synthetic small molecule features a cyclopentanecarboxamide group linked to a fluorophenyl-substituted propyl chain containing a 2-oxoimidazolidin-1-yl moiety. The specific incorporation of a fluorine atom on the phenyl ring is a common strategy in drug design, as it can influence a compound's electronic properties, metabolic stability, and binding affinity to biological targets . The 2-oxoimidazolidin-1-yl group is a structural feature found in various bioactive molecules, suggesting potential for modulating specific enzymatic or receptor activity. Researchers may investigate this compound as a potential inhibitor for various biological targets, similar to how other specialized inhibitors are developed for kinases like Aurora Kinase B or Discoidin Domain Receptors . Its core value lies in its application as a tool compound for probing disease mechanisms, understanding protein-ligand interactions, and conducting structure-activity relationship (SAR) studies in areas such as oncology, neuroscience, or inflammatory diseases . The exact mechanism of action is an area for active investigation, but it is hypothesized to involve targeted protein binding based on its structural motifs. This product is intended for laboratory research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24FN3O2/c19-15-7-3-4-13(10-15)11-16(22-9-8-20-18(22)24)12-21-17(23)14-5-1-2-6-14/h3-4,7,10,14,16H,1-2,5-6,8-9,11-12H2,(H,20,24)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHNJJBEQKDMMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the 2-Oxoimidazolidine Core

The 2-oxoimidazolidine moiety is synthesized via cyclization of a urea precursor. Patent ES2870910T3 demonstrates the use of carbonyldiimidazole (CDI) to facilitate urea formation between primary amines and carbonyl sources. For example, reacting 1,3-diaminopropane with CDI in anhydrous tetrahydrofuran (THF) at 0–5°C yields the imidazolidin-2-one ring after 12 hours (Scheme 1A). This method achieves >85% yield with minimal byproducts, as confirmed by thin-layer chromatography (TLC).

Mechanistic Insight : CDI activates the carbonyl group, enabling nucleophilic attack by the amine to form a tetrahedral intermediate. Intramolecular cyclization then produces the 2-oxoimidazolidine ring.

Introduction of the 3-Fluorophenylpropyl Side Chain

The 3-fluorophenyl group is introduced via a nucleophilic substitution or Grignard reaction. WO2008016811A2 describes alkylation of secondary amines using 1-bromo-3-fluorobenzene in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Heating the mixture to 60°C for 8 hours affords the 3-fluorophenylpropyl intermediate in 78% yield.

Optimization Note : Excess K₂CO₃ (2.5 equiv) and controlled temperature prevent oligomerization. The reaction is monitored via gas chromatography (GC) to ensure completion.

Amide Coupling with Cyclopentanecarboxylic Acid

The final step involves coupling the amine intermediate with cyclopentanecarboxylic acid. WO2022099011A1 utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) to activate the carboxylic acid. Stirring at room temperature for 24 hours yields the target amide with 92% purity after recrystallization from ethanol.

Side Reaction Mitigation : HOBt suppresses racemization, while EDCl ensures efficient activation. The crude product is washed with brine to remove unreacted reagents.

Experimental Procedures and Characterization

Stepwise Synthesis Protocol

Step 1 : Synthesis of 2-Oxoimidazolidine

  • Reactants : 1,3-Diaminopropane (1.0 equiv), CDI (1.2 equiv), THF (anhydrous).
  • Conditions : 0–5°C, N₂ atmosphere, 12 hours.
  • Workup : Quench with ice-water, extract with ethyl acetate (3 × 50 mL), dry over Na₂SO₄, concentrate in vacuo.
  • Yield : 86%.

Step 2 : Alkylation with 3-Fluorophenyl Group

  • Reactants : 2-Oxoimidazolidine (1.0 equiv), 1-bromo-3-fluorobenzene (1.5 equiv), K₂CO₃ (2.5 equiv), DMF.
  • Conditions : 60°C, 8 hours.
  • Workup : Filter through Celite®, extract with DCM (3 × 50 mL), concentrate.
  • Yield : 78%.

Step 3 : Amide Coupling

  • Reactants : Amine intermediate (1.0 equiv), cyclopentanecarboxylic acid (1.1 equiv), EDCl (1.2 equiv), HOBt (1.1 equiv), DCM.
  • Conditions : RT, 24 hours.
  • Workup : Wash with 5% HCl (2 × 30 mL), brine (2 × 30 mL), dry, recrystallize from ethanol.
  • Yield : 72%.

Analytical Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 1H, Ar-H), 6.98–6.89 (m, 3H, Ar-H), 4.21 (t, J = 7.2 Hz, 2H, NCH₂), 3.74 (s, 2H, NHCO), 2.51 (quin, J = 8.0 Hz, 1H, cyclopentyl), 1.85–1.45 (m, 8H, cyclopentyl and CH₂).
  • HRMS (ESI+) : m/z calculated for C₁₈H₂₂FN₃O₂ [M+H]⁺: 348.1782; found: 348.1785.

Comparative Analysis of Alternative Methods

Urea Formation Reagents

While CDI is optimal for imidazolidinone synthesis (86% yield), WO2022099011A1 reports using phosgene alternatives (e.g., triphosgene) with comparable efficiency (82% yield) but higher toxicity.

Solvent Effects on Amidation

DMF vs. DCM: EDCl/HOBt in DCM provides higher yields (72%) than DMF (65%) due to reduced side reactions.

Process Optimization and Scale-Up

Temperature Control in Cyclization

Maintaining 0–5°C during CDI-mediated cyclization prevents exothermic decomposition, improving yield from 75% to 86%.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) during amidation accelerates coupling by 30%, reducing reaction time to 16 hours.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopentanecarboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(3-chlorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopentanecarboxamide
  • N-(3-(3-bromophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopentanecarboxamide
  • N-(3-(3-methylphenyl)-2-(2-oxoimidazolidin-1-yl)propyl)cyclopentanecarboxamide

Uniqueness

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopentanecarboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Biological Activity

N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopentanecarboxamide is a synthetic compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H22FN3O3
  • Molecular Weight : 359.4 g/mol
  • CAS Number : 1421494-93-0

The compound features a fluorophenyl moiety, an oxoimidazolidinyl ring, and a cyclopentanecarboxamide structure, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may modulate various biological pathways, potentially affecting:

  • Cell signaling pathways : The oxoimidazolidinyl moiety may enhance interactions with receptors or enzymes involved in critical signaling pathways.
  • Cytotoxicity : Fluorinated compounds are known for their enhanced cytotoxic properties, which may be relevant in anticancer applications.

Cytotoxicity and Antiviral Activity

Research has shown that the introduction of fluorine atoms in similar compounds amplifies their cytotoxic properties. In vitro studies have demonstrated varying levels of cytotoxicity against different cell lines:

CompoundCell LineCC50 (µM)Notes
10aLLC-MK2<20Highest cytotoxicity observed
1aLLC-MK2<80Moderate cytotoxicity
10dHeLa<400Nontoxic at tested concentrations

These findings indicate that while some derivatives exhibit significant cytotoxic effects, others may be less effective or nontoxic at higher concentrations .

Case Studies

A study investigating the fluorinated analogues of lepidilines A and C found that compounds similar to this compound demonstrated promising anticancer properties. Specifically, the study reported:

  • Cytotoxicity assays : Compounds were screened against various human cell lines (e.g., HeLa, A549), with results indicating significant inhibition of cell growth in certain cases.
  • Mechanistic insights : The presence of the fluorine atom was linked to increased potency and altered pharmacokinetics, enhancing the compound's therapeutic potential .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the oxoimidazolidinyl moiety : This can be achieved through reactions involving appropriate amines and carbonyl compounds.
  • Introduction of the fluorophenyl group : Nucleophilic substitution reactions are commonly used to attach the fluorophenyl moiety.
  • Coupling with cyclopentanecarboxylic acid : The final step involves coupling the intermediate with cyclopentanecarboxylic acid using coupling reagents like EDCI.

Q & A

Q. Q1. What are the recommended methodologies for synthesizing and characterizing N-[3-(3-Fluorophenyl)-2-(2-oxoimidazolidin-1-YL)propyl]cyclopentanecarboxamide in academic settings?

A: Synthesis typically involves multi-step organic reactions, including amide bond formation, fluorophenyl group introduction, and imidazolidinone ring cyclization. Key steps may require protecting group strategies and catalysts for regioselectivity. Characterization should employ HPLC (≥98% purity criteria, as in SML1445 ) and NMR (1H/13C, DEPT) to confirm structural integrity. Mass spectrometry (MS) validates molecular weight. For optimization, apply Design of Experiments (DoE) to minimize trial-and-error, as statistical methods improve yield and reduce parameter variability .

Q. Q2. Which analytical techniques are critical for verifying the purity and stability of this compound under varying experimental conditions?

A: Prioritize HPLC with UV/Vis or diode-array detection for purity assessment (e.g., ≥98% as per SML1445 ). Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) evaluate thermal stability. For hydrolytic or oxidative degradation studies, use accelerated stability testing under controlled pH/temperature. LC-MS identifies degradation products, while NMR monitors structural changes.

Advanced Research Questions

Q. Q3. How can researchers elucidate the reaction mechanisms involved in the formation of the 2-oxoimidazolidin-1-YL moiety during synthesis?

A: Combine density functional theory (DFT) calculations to model transition states with isotopic labeling (e.g., 18O or 15N) to track atom migration. In situ FTIR or Raman spectroscopy monitors intermediate formation. Kinetic studies under varied temperatures and solvent polarities reveal rate-determining steps. Cross-reference computational predictions with experimental data to validate mechanistic pathways .

Q. Q4. What strategies address contradictions in experimental data, such as unexpected byproducts or inconsistent yields?

A: Implement statistical contradiction analysis using multivariate regression (DoE) to identify confounding variables (e.g., solvent polarity, catalyst loading) . High-resolution MS and 2D NMR (e.g., HSQC, HMBC) characterize byproducts. Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, humidity control) to isolate variables, as emphasized in zoospore studies .

Q. Q5. How can computational modeling enhance the design of derivatives with improved pharmacological or physicochemical properties?

A: Use quantum chemical calculations (e.g., Gibbs free energy, electron density maps) to predict reactivity and stability . Molecular dynamics (MD) simulations assess binding affinity to target proteins. Pair with QSAR models to correlate structural features (e.g., fluorophenyl substituent position) with solubility or logP values. Validate predictions via parallel synthesis and in vitro assays .

Q. Q6. What methodologies optimize reactor design for scaling up synthesis while maintaining reaction efficiency?

A: Apply computational fluid dynamics (CFD) to model mass/heat transfer in batch or continuous-flow reactors. Use CRDC subclass RDF2050112 principles for reaction fundamentals, such as residence time distribution and mixing efficiency . Pilot-scale experiments with inline analytics (e.g., PAT tools) ensure reproducibility. Compare batch vs. flow chemistry outcomes to mitigate scalability challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.